molecular formula C13H12F2Si B591090 Bis(p-fluorophenyl)methylsilane CAS No. 1893-48-7

Bis(p-fluorophenyl)methylsilane

Cat. No.: B591090
CAS No.: 1893-48-7
M. Wt: 234.32 g/mol
InChI Key: YGGGPSMZDWLXBT-UHFFFAOYSA-N
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Description

Bis(p-fluorophenyl)methylsilane is an organosilicon compound characterized by a central methylsilane group bonded to two para-fluorophenyl substituents. The fluorine atoms on the aromatic rings impart significant electron-withdrawing effects, enhancing the compound's stability and influencing its reactivity in organic and organometallic reactions.

Properties

CAS No.

1893-48-7

Molecular Formula

C13H12F2Si

Molecular Weight

234.32 g/mol

IUPAC Name

bis(4-fluorophenyl)methylsilane

InChI

InChI=1S/C13H12F2Si/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13H,16H3

InChI Key

YGGGPSMZDWLXBT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)[SiH3])F

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)[SiH3])F

Synonyms

Methylbis(p-fluorophenyl)silane;  Bis(4-fluorophenyl)methylsilane

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(p-fluorophenyl)methylsilane typically involves the reaction of p-fluorophenylmagnesium bromide with methyltrichlorosilane. The reaction is carried out in an anhydrous environment to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:

2C6H4F-MgBr+CH3SiCl3(C6H4F)2CH3Si+2MgBrCl2 \text{C}_6\text{H}_4\text{F-MgBr} + \text{CH}_3\text{SiCl}_3 \rightarrow (\text{C}_6\text{H}_4\text{F})_2\text{CH}_3\text{Si} + 2 \text{MgBrCl} 2C6​H4​F-MgBr+CH3​SiCl3​→(C6​H4​F)2​CH3​Si+2MgBrCl

Industrial Production Methods: the synthesis generally follows similar principles as laboratory methods, with a focus on maintaining anhydrous conditions and using high-purity reagents .

Chemical Reactions Analysis

Types of Reactions: Bis(p-fluorophenyl)methylsilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the silane to simpler silanes or silanols.

    Substitution: The fluorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products:

Scientific Research Applications

Bis(p-fluorophenyl)methylsilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential use in biological imaging and as a component in drug delivery systems.

    Medicine: Studied for its potential use in pharmaceuticals, particularly in the development of fluorine-containing drugs.

    Industry: Utilized in the production of specialty materials and coatings

Mechanism of Action

The mechanism of action of Bis(p-fluorophenyl)methylsilane involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Bis(p-bromophenyl)diphenylsilane

  • Structure : Two para-bromophenyl groups and two phenyl groups attached to a silicon atom (C₆H₅)₂Si(C₆H₄Br)₂.
  • Key Differences :
    • Substituents : Bromine atoms replace fluorine, introducing heavier halogens with distinct leaving-group capabilities.
    • Reactivity : Bromine’s polarizability enhances nucleophilic substitution (e.g., Suzuki coupling), whereas fluorine’s electronegativity stabilizes the aromatic ring against electrophilic attacks .
    • Applications : Used in synthesizing boronate esters () and silarylene-containing polymers ().

Bis(pentafluorophenyl)dimethylsilane

  • Structure : Two para-pentafluorophenyl groups and two methyl groups bonded to silicon (CH₃)₂Si(C₆F₅)₂.
  • Key Differences: Fluorination Degree: Full fluorination of the phenyl rings increases electron-withdrawing effects, reducing basicity and enhancing thermal stability compared to mono-fluorinated analogs . Physical Properties: Higher molecular weight (C₁₄H₆F₁₀Si vs. C₁₃H₁₁F₂Si) and lower solubility in non-polar solvents due to increased polarity.

Bis(trimethylsiloxy)methylsilane

  • Structure : Methylsilane core with two trimethylsiloxy (-OSi(CH₃)₃) groups.
  • Key Differences :
    • Substituents : Siloxy groups introduce steric bulk and hydrolytic instability, unlike fluorophenyl groups.
    • Reactivity : Participates in disulfide exchange reactions (), contrasting with fluorophenyl silanes’ preference for electrophilic aromatic substitution .

Data Tables

Table 1: Structural and Electronic Comparison

Compound Molecular Formula Substituents Key Properties
Bis(p-fluorophenyl)methylsilane C₁₃H₁₁F₂Si Two p-fluorophenyl, methyl High electronegativity, moderate steric hindrance
Bis(p-bromophenyl)diphenylsilane C₂₄H₁₈Br₂Si Two p-bromophenyl, diphenyl Heavy halogen, reactive in cross-coupling
Bis(pentafluorophenyl)dimethylsilane C₁₄H₆F₁₀Si Two pentafluorophenyl, methyl Extreme electron withdrawal, high thermal stability
Bis(trimethylsiloxy)methylsilane C₇H₂₂O₂Si₃ Two trimethylsiloxy, methyl Hydrolytically sensitive, used in elastomer synthesis

Research Findings and Trends

  • Electronic Effects: Fluorinated silanes exhibit enhanced stability in oxidative environments, making them suitable for high-temperature applications. For example, bis(pentafluorophenyl)dimethylsilane’s thermal stability surpasses non-fluorinated analogs by >50°C (inferred from ).
  • Synthetic Flexibility : Lithiation and silane coupling () remain dominant methods for synthesizing aryl-substituted silanes, though fluorinated variants may require specialized reagents (e.g., IPTMDOB in ) .

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